molecular formula C20H23N3O5S B14967368 N-(2,4-dimethoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(2,4-dimethoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B14967368
M. Wt: 417.5 g/mol
InChI Key: NJPDQEOQRVHQEM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazines. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system substituted with a 2,4-dimethoxyphenyl group, a methyl group, and a propyl group. The presence of the carboxamide and dioxide functionalities further adds to its chemical diversity. Benzothiadiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves several steps. The synthetic route typically starts with the preparation of the benzothiadiazine core, followed by the introduction of the substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial and anticancer agent due to its ability to interact with specific biological targets. In medicine, it is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases. In industry, it is used in the development of new materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other similar compounds, such as other benzothiadiazines and thiazole derivatives. These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C20H23N3O5S/c1-5-10-23-13(2)22-29(25,26)19-11-14(6-9-17(19)23)20(24)21-16-8-7-15(27-3)12-18(16)28-4/h6-9,11-12H,5,10H2,1-4H3,(H,21,24)

InChI Key

NJPDQEOQRVHQEM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)C

Origin of Product

United States

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